3-(hydroxymethyl)-3H-pyridin-6-one
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Overview
Description
3-(hydroxymethyl)-3H-pyridin-6-one is a heterocyclic organic compound that features a pyridine ring substituted with a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-3H-pyridin-6-one typically involves the functionalization of a pyridine ring. One common method is the hydroxymethylation of 3H-pyridin-6-one using formaldehyde and a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-3H-pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form 3-(hydroxymethyl)-3H-pyridin-6-ol using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-carboxy-3H-pyridin-6-one.
Reduction: 3-(hydroxymethyl)-3H-pyridin-6-ol.
Substitution: Various substituted pyridin-6-one derivatives depending on the nucleophile used.
Scientific Research Applications
3-(hydroxymethyl)-3H-pyridin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-3H-pyridin-6-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a chelating agent, binding to metal ions and affecting enzymatic activities. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-hydroxypyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
3-methylpyridine: Contains a methyl group instead of a hydroxymethyl group, resulting in different reactivity and applications.
3-(hydroxymethyl)pyridine: Similar structure but lacks the ketone functionality, affecting its chemical behavior.
Uniqueness
3-(hydroxymethyl)-3H-pyridin-6-one is unique due to the presence of both a hydroxymethyl group and a ketone functionality on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H7NO2 |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-(hydroxymethyl)-3H-pyridin-6-one |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)7-3-5/h1-3,5,8H,4H2 |
InChI Key |
HKCYGZUZXOCBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=CC1CO |
Origin of Product |
United States |
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